molecular formula C7H11NO B158931 6-Ethenylpiperidin-2-one CAS No. 127093-82-7

6-Ethenylpiperidin-2-one

Cat. No.: B158931
CAS No.: 127093-82-7
M. Wt: 125.17 g/mol
InChI Key: PHTBAFVXOHHDBZ-UHFFFAOYSA-N
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Description

6-Ethenylpiperidin-2-one, also known as 6-vinyl-2-piperidinone, is a heterocyclic organic compound with the molecular formula C₇H₁₁NO. It is a derivative of piperidinone, featuring an ethenyl group attached to the sixth carbon of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethenylpiperidin-2-one typically involves the following steps:

    Starting Material: The synthesis begins with piperidinone, which is commercially available or can be synthesized from piperidine.

    Vinylation: The introduction of the ethenyl group is achieved through a vinylation reaction. This can be done using reagents such as vinyl bromide or vinyl magnesium bromide in the presence of a base like potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-Ethenylpiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Ethenylpiperidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-ethenylpiperidin-2-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways such as the PI3K/Akt pathway, which is involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The ethenyl group allows for additional functionalization and derivatization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

6-ethenylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-2-6-4-3-5-7(9)8-6/h2,6H,1,3-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTBAFVXOHHDBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623070
Record name 6-Ethenylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127093-82-7
Record name 6-Ethenylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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